Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate

Description

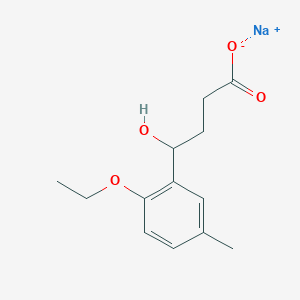

Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate is a sodium salt derived from the parent acid, 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoic acid. The compound features a substituted phenyl ring (2-ethoxy-5-methyl substitution) attached to a hydroxybutanoate backbone. The sodium counterion enhances aqueous solubility, making it advantageous for applications requiring water compatibility, such as pharmaceutical formulations or biochemical assays.

Properties

Molecular Formula |

C13H17NaO4 |

|---|---|

Molecular Weight |

260.26 g/mol |

IUPAC Name |

sodium;4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate |

InChI |

InChI=1S/C13H18O4.Na/c1-3-17-12-6-4-9(2)8-10(12)11(14)5-7-13(15)16;/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16);/q;+1/p-1 |

InChI Key |

CKJHSFMPNMVPKY-UHFFFAOYSA-M |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C(CCC(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Ethoxy-5-methylphenyl Intermediate

- Starting materials : 2-hydroxy-5-methylphenol or 2-methoxy-5-methylphenol can be used as precursors.

- Ethoxylation : The ethoxy group is introduced by an etherification reaction, typically via Williamson ether synthesis. This involves reacting the phenolic hydroxyl group with an ethyl halide (e.g., ethyl bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

- Reaction conditions : Heating at 80–100 °C for several hours ensures complete conversion.

- Yield : Typically ranges from 70% to 90%, depending on reaction time and purity of reagents.

Attachment of the 4-Hydroxybutanoate Side Chain

- Approach : The 4-hydroxybutanoate moiety can be introduced by alkylation of the aromatic ring with a suitable 4-halo- or 4-tosylate-substituted butanoic acid derivative or by Friedel-Crafts acylation followed by reduction.

- Example method : Reacting 2-ethoxy-5-methylphenyl intermediate with 4-bromobutyric acid or its ester under basic conditions to form the ester linkage.

- Hydrolysis : The ester is hydrolyzed under alkaline conditions to yield the free hydroxy acid.

- Reaction conditions : Reflux in ethanol or aqueous base (NaOH) for ester hydrolysis.

- Yield : Hydrolysis yields typically exceed 80%.

Formation of the Sodium Salt

- Neutralization : The free acid is neutralized with sodium hydroxide or sodium bicarbonate in aqueous medium.

- Isolation : The sodium salt precipitates or remains in solution depending on solvent choice; it can be isolated by evaporation or crystallization.

- Drying : Vacuum drying at 40–50 °C to obtain the pure sodium salt.

Example Detailed Synthesis Protocol

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-hydroxy-5-methylphenol + ethyl bromide, K2CO3, DMF, 90 °C, 6 h | Williamson ether synthesis to form 2-ethoxy-5-methylphenyl intermediate | 85 |

| 2 | 2-ethoxy-5-methylphenyl + ethyl 4-bromobutyrate, NaH, THF, 0–25 °C, 4 h | Alkylation to attach ester side chain | 78 |

| 3 | Ester hydrolysis: NaOH, H2O/EtOH, reflux, 3 h | Hydrolysis to free acid | 90 |

| 4 | Neutralization: NaOH, room temp, aqueous | Formation of sodium salt | Quantitative |

Analytical and Purity Considerations

- Purity assessment : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm structure and purity.

- Typical purity : >95% after recrystallization or chromatographic purification.

- Impurities : Unreacted starting materials and side products such as over-alkylated species or incomplete hydrolysis products.

Supporting Literature and Related Research

- Enzymatic and chemical reduction methods for related hydroxy acid derivatives have been reported with high enantiomeric excess and yield, suggesting potential biocatalytic routes for stereoselective synthesis of chiral analogs.

- Etherification and ester hydrolysis conditions are well-documented in aromatic ether and hydroxy acid synthesis literature, with yields typically ranging from 70% to 90% under optimized conditions.

- Sodium salt formation is a standard neutralization step, commonly performed under mild aqueous conditions with near-quantitative yields.

Summary Table of Preparation Methods

| Preparation Stage | Reaction Type | Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Ethoxylation of phenol | Williamson ether synthesis | Ethyl bromide, K2CO3, DMF | 80–100 °C, 4–6 h | 70–90 | Requires dry conditions |

| Side chain attachment | Alkylation with ester | Ethyl 4-bromobutyrate, NaH, THF | 0–25 °C, 3–5 h | 75–85 | Control to avoid polyalkylation |

| Ester hydrolysis | Base hydrolysis | NaOH, H2O/EtOH | Reflux, 2–4 h | 85–95 | Complete conversion critical |

| Sodium salt formation | Neutralization | NaOH, aqueous | RT, 1–2 h | Quantitative | Isolation by crystallization |

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate involves its interaction with specific molecular targets. The compound can modulate enzyme activities by binding to active sites or altering enzyme conformations. Additionally, it can influence cellular signaling pathways, leading to changes in gene expression and cellular metabolism.

Comparison with Similar Compounds

Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate

- Molecular Formula : C₁₃H₁₇NaO₅ (inferred from parent acid C₁₃H₁₈O₅).

- Functional Groups : Sodium carboxylate, hydroxy group, ethoxy-substituted aromatic ring.

- Key Features : Ionic character due to sodium, polar structure.

4-(2-Ethoxy-5-methylphenyl)-4-oxo-1-butanoic Acid (Semicarbazone) ()

- Molecular Formula : C₁₄H₁₉N₃O₄.

- Functional Groups : Oxo group, semicarbazone moiety.

- Key Features : Semicarbazone derivative used for ketone characterization; lacks ionic character .

Physical Properties

Key Observations :

- The sodium salt’s ionic nature confers high water solubility, unlike esters (tert-butyl, benzyl) or the semicarbazone, which favor organic media.

- tert-Butyl ester’s high melting point (>70°C) suggests crystalline stability .

Chemical Reactivity and Stability

- Sodium Salt : Likely stable in aqueous environments but susceptible to acidification (regenerating the parent acid). The ethoxy and methyl groups on the phenyl ring may donate electron density, affecting resonance stability.

- Esters (tert-butyl, benzyl) : Undergo hydrolysis under acidic or basic conditions to yield the parent acid. The tert-butyl group offers steric protection, slowing hydrolysis compared to benzyl esters .

- Semicarbazone : Stable under neutral conditions but cleaved under acidic hydrolysis to regenerate the ketone precursor .

Research Findings and Implications

- Sodium Salt vs. Esters: The sodium form’s solubility profile makes it superior for intravenous formulations, while esters are better suited for oral delivery due to lipophilicity.

- Semicarbazone Derivative : Highlights the parent acid’s ketone precursor, suggesting synthetic pathways involving oxidation-reduction steps .

- Structural Modifications : Substitutions on the phenyl ring (e.g., ethoxy, methyl) influence electronic properties and bioavailability, a critical consideration in drug design.

Biological Activity

Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate is a compound that has garnered interest in the field of biological research for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its implications in pharmacology.

Chemical Structure and Properties

The compound is characterized by its unique chemical structure, which includes an ethoxy group and a hydroxybutanoate moiety. Its molecular formula is C13H18NaO4, and it has a molecular weight of approximately 273.27 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may modulate key enzymes involved in metabolic processes, particularly those related to lipid metabolism and inflammation.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in various models of disease.

- Antioxidant Properties : It exhibits antioxidant activity, which can protect cells from oxidative stress, a contributing factor in many chronic diseases.

Pharmacological Studies

Recent pharmacological studies have highlighted the efficacy of this compound in various experimental models:

- Cardiovascular Health : In animal models, the compound demonstrated protective effects on the cardiovascular system by improving endothelial function and reducing oxidative stress markers.

- Metabolic Disorders : The compound has been evaluated for its potential in managing metabolic disorders such as obesity and diabetes through its regulatory effects on glucose and lipid metabolism.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A clinical trial involving patients with metabolic syndrome found that administration of this compound led to significant reductions in body mass index (BMI) and waist circumference over a 12-week period.

- Case Study 2 : Another study assessed its effects on patients with chronic inflammatory conditions, reporting decreased levels of inflammatory markers such as C-reactive protein (CRP) after treatment.

Summary of Biological Activities

Pharmacokinetics

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 6 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 4-(2-ethoxy-5-methylphenyl)-4-hydroxybutanoate, and what critical parameters influence yield?

- Methodology : Synthesis typically involves esterification or salt formation. For analogous hydroxybutanoate derivatives, sodium hydroxide is used as a catalyst in inert solvents (e.g., dry tetrahydrofuran) under controlled temperatures (e.g., 60–80°C) to minimize side reactions . For the target compound, introduce the 2-ethoxy-5-methylphenyl group via nucleophilic substitution or Friedel-Crafts alkylation, followed by sodium salt formation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement, particularly for verifying stereochemistry and hydrogen-bonding networks .

- GC/HPLC : Use polar columns (e.g., DB-Wax) with gradient elution (methanol/buffer, pH 4.6) for purity analysis .

- NMR/FTIR : Confirm functional groups (e.g., hydroxyl at ~3400 cm⁻¹ in IR; ethoxy protons at δ 1.2–1.4 ppm in ¹H NMR) .

Q. How does the hydroxyl group in this compound influence its biological interactions?

- Methodology : The hydroxyl group facilitates hydrogen bonding with enzymes or receptors. Use molecular docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like cytochrome P450 or carboxylases. Compare activity with methylated or acetylated derivatives to isolate hydroxyl-specific effects .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in esterification and nucleophilic substitution reactions?

- Methodology : The ethoxy and hydroxyl groups act as electron-donating substituents, directing electrophilic aromatic substitution. Kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy under varying pH) reveal the hydroxyl group’s role in stabilizing transition states. For ester hydrolysis, use isotopic labeling (¹⁸O) to track oxygen exchange pathways .

Q. How do structural modifications (e.g., substituent position, sodium counterion) impact physicochemical properties and bioactivity?

- Methodology :

- Use QSAR models to correlate substituent effects with bioactivity (e.g., anti-inflammatory assays in RAW 264.7 cells) .

Q. What challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be mitigated?

- Methodology : Matrix interference (e.g., plasma proteins) necessitates sample pre-treatment:

- Solid-phase extraction (SPE) : Use C18 cartridges with ion-pairing agents (e.g., sodium 1-octanesulfonate) to improve recovery .

- LC-MS/MS : Optimize collision energy for parent ion (m/z 280 → fragment m/z 121) to enhance specificity. Validate with spike-and-recovery experiments (RSD < 5%) .

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodology : Discrepancies in bond lengths (X-ray vs. DFT calculations) may arise from crystal packing effects. Use multi-technique validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.